1-Ethynyl-4-propylbenzene
Overview
Description
1-Ethynyl-4-propylbenzene is an organic compound with the molecular formula C11H12. It is characterized by a benzene ring substituted with an ethynyl group at the first position and a propyl group at the fourth position. This compound is known for its applications in various fields, including material science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-propylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-propylbenzaldehyde with an acetylene source under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, like triethylamine, to facilitate the formation of the ethynyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar catalysts and bases. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-propylbenzene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form various oxygenated derivatives.
Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogens, nitrating agents, and sulfonating agents are frequently used under acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of ethylbenzene derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-propylbenzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials, such as liquid crystals
Mechanism of Action
The mechanism of action of 1-ethynyl-4-propylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the propyl group can influence the compound’s hydrophobicity and overall reactivity. These interactions can affect the compound’s binding affinity and specificity towards different molecular targets .
Comparison with Similar Compounds
- 1-Ethynyl-4-heptylbenzene
- 1-Ethynyl-4-pentylbenzene
- 1-Ethynyl-4-hexylbenzene
Comparison: 1-Ethynyl-4-propylbenzene is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to its analogs with longer alkyl chains, it exhibits different solubility, boiling points, and reactivity profiles. These differences make it suitable for specific applications where other compounds may not be as effective .
Properties
IUPAC Name |
1-ethynyl-4-propylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFFOABHOIMLNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379405 | |
Record name | 1-Ethynyl-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62452-73-7 | |
Record name | 1-Ethynyl-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethynyl-4-propylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.